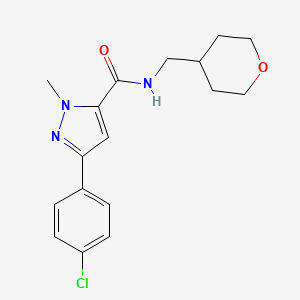![molecular formula C24H21NO7S B11142682 2-{[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B11142682.png)
2-{[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(1-BENZOFURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLACETAMIDE is a complex organic compound featuring benzofuran moieties. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
The synthesis of 2-{[3-(1-BENZOFURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLACETAMIDE involves multiple steps, typically starting with the preparation of benzofuran intermediates. These intermediates are then subjected to various chemical reactions, including acylation and thiolation, under controlled conditions to yield the final product. Industrial production methods often employ microwave-assisted synthesis for efficiency and higher yields .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Typically involves hydrogenation using palladium on carbon as a catalyst.
Substitution: Often occurs at the benzofuran ring, facilitated by reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-{[3-(1-BENZOFURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzofuran moieties play a crucial role in binding to these targets, thereby modulating various biological pathways. The exact mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Compared to other benzofuran derivatives, 2-{[3-(1-BENZOFURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLACETAMIDE stands out due to its unique structural features and enhanced bioactivity. Similar compounds include:
Psoralen: Known for its use in treating skin diseases.
8-Methoxypsoralen: Used in photochemotherapy.
Angelicin: Investigated for its anticancer properties.
These compounds share the benzofuran core but differ in their functional groups and specific applications, highlighting the versatility and potential of benzofuran derivatives in various fields .
Properties
Molecular Formula |
C24H21NO7S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[[3-(1-benzofuran-2-carbonyl)-1-benzofuran-5-yl]oxy]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C24H21NO7S/c1-25(16-8-9-33(28,29)14-16)23(26)13-30-17-6-7-21-18(11-17)19(12-31-21)24(27)22-10-15-4-2-3-5-20(15)32-22/h2-7,10-12,16H,8-9,13-14H2,1H3 |
InChI Key |
TVBYQLIDVNUDIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide](/img/structure/B11142609.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11142612.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-valine](/img/structure/B11142615.png)
![1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11142620.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11142629.png)
![[2-(Cyclopropylamino)-1,3-thiazol-4-yl]{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}methanone](/img/structure/B11142634.png)
![2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11142639.png)
![2-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11142641.png)
![N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11142648.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11142654.png)
methanone](/img/structure/B11142655.png)
![2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11142663.png)
![6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B11142667.png)
